molecular formula C12H12N2O3 B067366 Ethyl 1-acetyl-1H-indazole-5-carboxylate CAS No. 192944-50-6

Ethyl 1-acetyl-1H-indazole-5-carboxylate

Cat. No.: B067366
CAS No.: 192944-50-6
M. Wt: 232.23 g/mol
InChI Key: XNTZIZGVUOGPPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-acetyl-1H-indazole-5-carboxylate: is a chemical compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-acetyl-1H-indazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with β-keto esters, followed by cyclization and acetylation steps. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The use of robust catalysts and efficient purification techniques, such as crystallization or chromatography, ensures the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-acetyl-1H-indazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated indazole derivatives, while substitution reactions can produce a variety of functionalized indazole compounds .

Scientific Research Applications

Chemistry: Ethyl 1-acetyl-1H-indazole-5-carboxylate is used as a building block in organic synthesis. Its unique structure allows for the creation of diverse indazole derivatives, which are valuable in the development of new materials and catalysts .

Biology: In biological research, this compound is studied for its potential as a pharmacophore. Indazole derivatives have shown promise in various biological activities, including antiviral, anticancer, and antimicrobial properties .

Medicine: The compound is investigated for its potential therapeutic applications. Indazole derivatives are explored as candidates for drug development due to their ability to interact with biological targets such as enzymes and receptors .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of ethyl 1-acetyl-1H-indazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, indazole derivatives are known to inhibit certain enzymes by forming hydrogen bonds and hydrophobic interactions with the active site . This interaction can lead to the inhibition of enzyme activity, affecting various biochemical pathways.

Comparison with Similar Compounds

  • 1H-Indazole-3-carboxylate
  • 1H-Indazole-5-carboxamide
  • 1H-Indazole-6-carboxylate

Comparison: Ethyl 1-acetyl-1H-indazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other indazole derivatives, it may exhibit different reactivity and selectivity in chemical reactions and biological assays .

Properties

IUPAC Name

ethyl 1-acetylindazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-3-17-12(16)9-4-5-11-10(6-9)7-13-14(11)8(2)15/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNTZIZGVUOGPPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(N=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80364051
Record name Ethyl 1-acetyl-1H-indazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192944-50-6
Record name Ethyl 1-acetyl-1H-indazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

5-Ethoxycarbonylindazole. A mixture of the product prepared according to Example E-19 Part B (250.55 g, 1.4 mol), potassium acetate (143.3 g, 1.46 mol), acetic anhydride (285.9 g, 2.8 mol) and chloroform (ethanol-free; 2700 mL) was stirred at room temperature. The temperature rose to 40° C., then started to decline, at which time no starting material was detected by TLC. A mixture of 18-crown-6 (75 g, 280 mmol) and n-amyl nitrite (364.5 g, 3.1 mol) was added and the mixture was heated at reflux overnight. The cooled mixture was washed with saturated aqueous sodium bicarbonate, then with water, and was dried (MgSO4), filtered and concentrated. The residue was combined with that from another batch (711.3 g) and distilled through a 10 cm vigreaux column under vacuum to provide 1-Acetyl-5-ethoxycarbonyl-indazole (576 g, 82%), bp 115-165 ° C. (1.0 Torr). This intermediate was combined with hydrochloric acid (6N; 2000 mL) and ethanol (2000 mL), and the mixture was stirred overnight at room temperature. The mixture was concentrated under vacuum, and the solid was combined with water. The pH of the mixture was adjusted to 8 with aqueous ammonia, and the mixture was extracted with dichloromethane. The organic phase was dried (MgSO4), filtered and concentrated to provide a solid (460 g). This was recrystallized from acetonitrile (1000 mL), and the crystals were washed with ethanol, then hexane, and dried to provide the title product (281 g, 60%) as a tan solid, mp 122-124° C.: 1H NMR (CDCl3) d 10.23 (bs, 1H), 8.57 (s, 1H), 8.20 (s, 1H), 8.10 (d, 1H), 7.53 (d, 1H), 4.42 (q, 2H), 1.42 (t, 3H); High resolution mass spectrum (NH3-CI) calculated (M+H+) 191.0821, found 191.0838.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
143.3 g
Type
reactant
Reaction Step Two
Quantity
285.9 g
Type
reactant
Reaction Step Three
Quantity
75 g
Type
reactant
Reaction Step Four
Quantity
364.5 g
Type
reactant
Reaction Step Four
Quantity
2700 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.